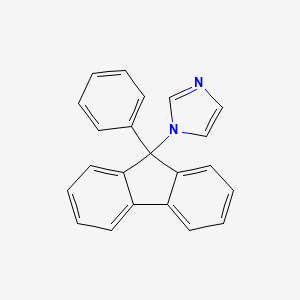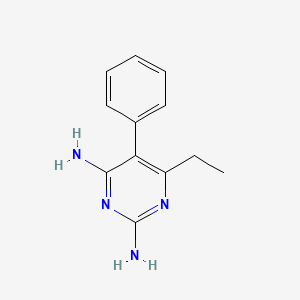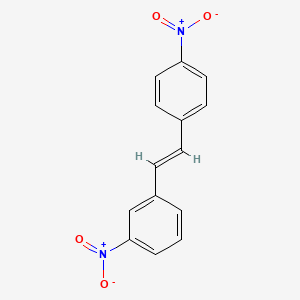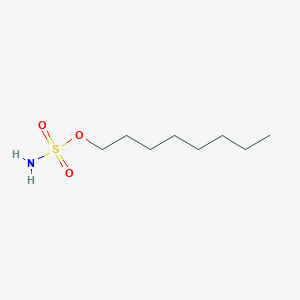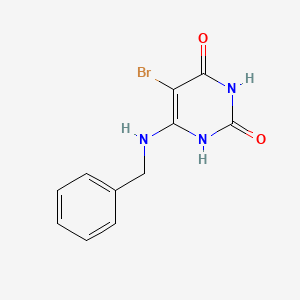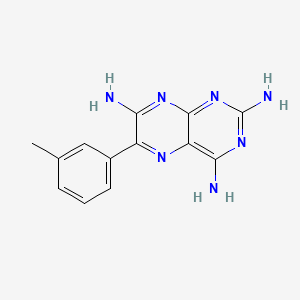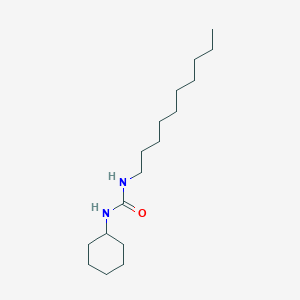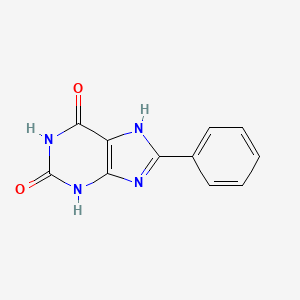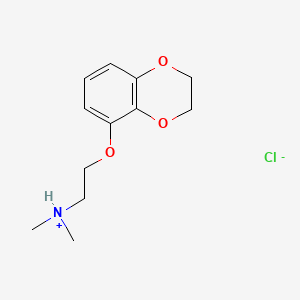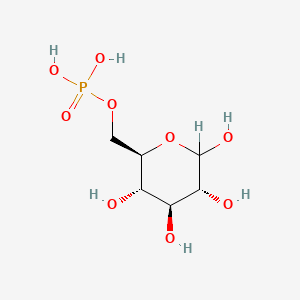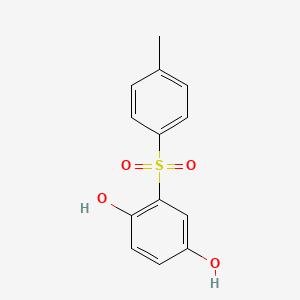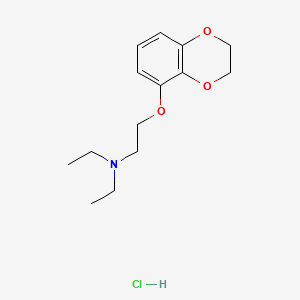
Triethylamine, 2-(1,4-benzodioxan-5-yloxy)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “P-1” is a chemical compound known for its unique properties and applications in various fields. It has garnered significant attention due to its potential uses in scientific research, industry, and medicine. The compound’s structure and reactivity make it a valuable subject of study for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “P-1” involves several steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:
Reaction with Metal and Transmetallation: This method involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon.
Metathesis: This involves the exchange of ligands between two reacting chemical species.
Industrial Production Methods: Industrial production of compound “P-1” typically involves large-scale reactions under controlled conditions. Methods such as microwave heating, ultrasound treatment, and solvothermal synthesis are employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Compound “P-1” undergoes various chemical reactions, including:
Oxidation: Reaction with oxygen to form oxides.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled temperature and pressure.
Reduction: Reducing agents such as hydrogen or lithium aluminum hydride.
Substitution: Halogenated compounds or other suitable reagents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Compound “P-1” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials and chemicals with specific properties
Mechanism of Action
The mechanism of action of compound “P-1” involves its interaction with specific molecular targets and pathways. It may act by binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the context of its use and the specific biological or chemical system involved .
Comparison with Similar Compounds
Compound “P-1” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: Known for its similar structure but different reactivity.
Compound B: Shares some properties with “P-1” but has distinct applications.
Compound C: Exhibits similar biological activities but differs in its mechanism of action .
Properties
CAS No. |
2906-73-2 |
|---|---|
Molecular Formula |
C14H22ClNO3 |
Molecular Weight |
287.78 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C14H21NO3.ClH/c1-3-15(4-2)8-9-16-12-6-5-7-13-14(12)18-11-10-17-13;/h5-7H,3-4,8-11H2,1-2H3;1H |
InChI Key |
ACLBTXLOASZGRX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC2=C1OCCO2.Cl |
Key on ui other cas no. |
2906-73-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


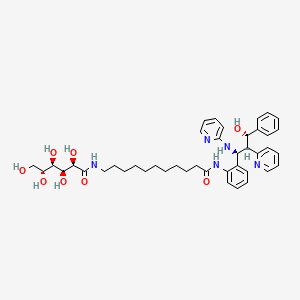
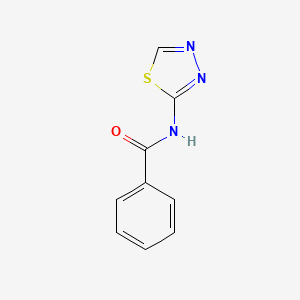
![3-(2-Methyl-2-aza-bicyclo[3.3.1]non-5-yl)-phenol](/img/structure/B3062464.png)
